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molecular formula C10H8BrNO2 B1336231 5-Bromo-7-ethylindoline-2,3-dione CAS No. 34921-60-3

5-Bromo-7-ethylindoline-2,3-dione

Cat. No. B1336231
M. Wt: 254.08 g/mol
InChI Key: CTGQHGOEVARVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446122B2

Procedure details

Following the procedure of example 36.B. except using N-(4-Bromo-2-ethyl-phenyl)-2-hydroxyimino-acetamide as the acetamide component afforded the title compound as a solid. ESI (−) MS m/e=252 (MH−).
Name
N-(4-Bromo-2-ethyl-phenyl)-2-hydroxyimino-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:13])[CH:10]=NO)=[C:4]([CH2:14][CH3:15])[CH:3]=1.C(N)(=[O:18])C>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([CH2:14][CH3:15])[CH:3]=1)[NH:8][C:9](=[O:13])[C:10]2=[O:18]

Inputs

Step One
Name
N-(4-Bromo-2-ethyl-phenyl)-2-hydroxyimino-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(C=NO)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(NC2=C(C1)CC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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